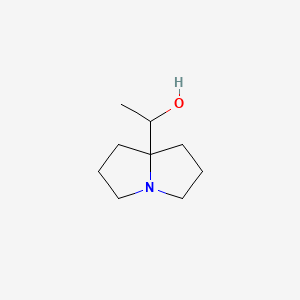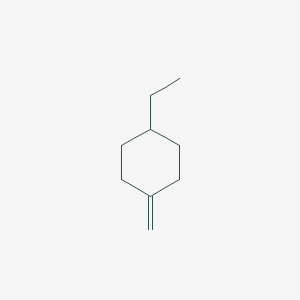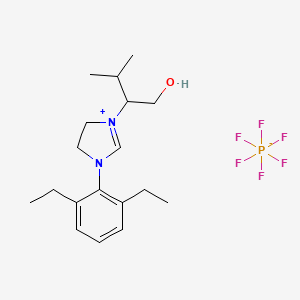![molecular formula C7H15NO B13899109 (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol](/img/structure/B13899109.png)
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol is a chiral compound that belongs to the class of alcohols. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethanol group. The compound’s chirality arises from the presence of two stereocenters, making it an important molecule in stereochemistry and asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanone with a chiral borane complex can yield the desired alcohol with high enantioselectivity.
Another approach involves the asymmetric hydrogenation of the corresponding imine. This method uses a chiral catalyst, such as a rhodium or ruthenium complex, to achieve high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of flow chemistry also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanone.
Reduction: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethane.
Substitution: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethyl chloride or bromide.
Applications De Recherche Scientifique
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its role as a potential therapeutic agent.
Medicine: It is investigated for its potential use in the development of drugs for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the synthesis of enantiomerically pure compounds.
Mécanisme D'action
The mechanism of action of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission and neuronal signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanone
- (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethane
- (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethyl chloride
Uniqueness
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and an ethanol group. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various applications, particularly in asymmetric synthesis and chiral catalysis.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(1R)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Clé InChI |
LGZVZTBBCKQEPT-RQJHMYQMSA-N |
SMILES isomérique |
C[C@H]([C@@H]1CCCN1C)O |
SMILES canonique |
CC(C1CCCN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)

![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)


